molecular formula C9H15NO3 B3146497 1-(2-Amino-2-oxoethyl) cyclopentaneacetic acid CAS No. 60143-00-2

1-(2-Amino-2-oxoethyl) cyclopentaneacetic acid

Cat. No.: B3146497
CAS No.: 60143-00-2
M. Wt: 185.22 g/mol
InChI Key: NVRYYLKFGYCPRK-UHFFFAOYSA-N
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Description

“2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid” is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is also known as Cyclopentaneacetic acid,1- (2-amino-2-oxoethyl) .


Molecular Structure Analysis

The molecular structure of “2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid” consists of a cyclopentyl ring attached to an acetic acid group and an amino-oxoethyl group .

Scientific Research Applications

Synthesis and Characterization

The compound has been utilized as a building block in the synthesis of various organic compounds, including Schiff base ligands. For instance, the amino acid [1-(aminomethyl)cyclohexyl]acetic acid, which shares structural similarity, was reacted with 2-hydroxynaphthaldehyde to produce Schiff base ligands. These ligands were then used to produce metal complexes with Co(II), Ni(II), Cu(II), and Zn(II), which exhibited free radical scavenging properties and xanthine oxidase inhibitory activities, with the zinc complex showing significant inhibition of the enzymatic activity (Ikram et al., 2015).

Applications in Chemical Synthesis

The research has explored the potential of cyclopentane derivatives, related to 2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid, in various synthetic pathways. For example, acetic acid-catalyzed condensation of specific fluorinated indenes yielded novel dihydro-1,3-diazafluorene derivatives, demonstrating the utility of these compounds in synthesizing complex organic molecules with potential applications in material science and pharmaceuticals (Karpov et al., 2006).

Thermodynamic and Synthetic Analysis

There's a notable interest in understanding the thermodynamics and synthesis of cyclopentanol from cyclopentene, an area relevant to compounds with structures similar to 2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid. Such studies provide insights into the chemical industry's processes, highlighting the role of acetic acid in synthesis pathways (Yao et al., 2015).

Antimicrobial Activity

Compounds structurally related to 2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid have been synthesized and tested for antimicrobial activity. For instance, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide showed promise in developing new antimicrobial agents, indicating the potential therapeutic applications of these chemical structures (Čačić et al., 2006).

Catalysis and Organic Reactions

The amino acid derivatives, including those similar to 2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid, have found applications in catalysis and as intermediates in organic reactions. For example, their incorporation into manganese(III)-based oxidative cyclization processes for synthesizing heterocyclic compounds illustrates the versatility of these compounds in facilitating complex chemical transformations (Asahi & Nishino, 2006).

Properties

IUPAC Name

2-[1-(2-amino-2-oxoethyl)cyclopentyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c10-7(11)5-9(6-8(12)13)3-1-2-4-9/h1-6H2,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRYYLKFGYCPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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